molecular formula C11H13Cl2NO B312769 2,4-dichloro-N-(2-methylpropyl)benzamide

2,4-dichloro-N-(2-methylpropyl)benzamide

Cat. No.: B312769
M. Wt: 246.13 g/mol
InChI Key: QJDLLWDZNKMZBG-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorophenyl core linked to a 2-methylpropyl (isobutyl) group via an amide bond. This compound belongs to a broader class of N-substituted benzamides, which are of interest due to their diverse pharmacological and chemical properties.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

2,4-dichloro-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H13Cl2NO/c1-7(2)6-14-11(15)9-4-3-8(12)5-10(9)13/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

QJDLLWDZNKMZBG-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2,4-dichloro-N-(2-methylpropyl)benzamide with structurally related benzamides, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Features
This compound 2-Methylpropyl (isobutyl) C₁₁H₁₃Cl₂NO 262.13 Branched alkyl chain enhances lipophilicity; moderate steric bulk
2,4-Dichloro-N-butylbenzamide n-Butyl C₁₁H₁₃Cl₂NO 262.13 Linear alkyl chain increases flexibility; slightly lower logP vs. branched
2,4-Dichloro-N-(4-methoxyphenyl)benzamide 4-Methoxyphenyl C₁₄H₁₁Cl₂NO₂ 296.15 Aromatic substituent with electron-donating methoxy group; higher polarity
N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide 2-Aminoethyl + 4-chlorophenyl C₁₅H₁₃Cl₃N₂O 366.64 Bifunctional substituent; enhanced solubility via amino group
2,4-Dichloro-N-(furan-2-ylmethyl)benzamide Furan-2-ylmethyl C₁₂H₉Cl₂NO₂ 278.11 Heterocyclic substituent; potential for π-π interactions
Key Observations:
  • Lipophilicity: Branched alkyl chains (e.g., 2-methylpropyl) confer higher lipophilicity compared to linear chains (n-butyl) or polar groups (methoxy, amino) .
  • Solubility: Aminoethyl or heterocyclic substituents improve aqueous solubility via hydrogen bonding or π-orbital interactions .
  • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) may hinder receptor binding, whereas smaller groups (e.g., furanmethyl) optimize steric compatibility .
Key Observations:
  • Antiparasitic Activity: 2,4-Dichloro-N-(heterocyclic)benzamides (e.g., furanmethyl, thiophenmethyl) exhibit potent activity against Trypanosoma brucei, likely due to optimized lipophilicity and membrane penetration .
  • CNS Effects: Substitution with dimethylamino-cyclohexyl groups (e.g., in ) introduces psychoactive properties, absent in the target compound’s isobutyl group .
  • Catalytic Applications : Methoxyphenyl derivatives (e.g., ) are explored as directing groups in metal-catalyzed reactions, highlighting versatility beyond pharmacology .

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